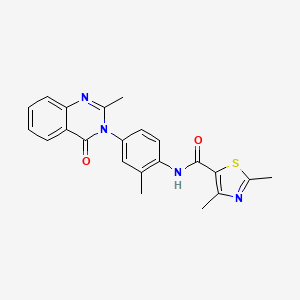

2,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide

Description

Structural Characterization of 2,4-Dimethyl-N-(2-Methyl-4-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)Thiazole-5-Carboxamide

Molecular Architecture and Crystallographic Analysis

The compound features a fused bicyclic quinazolinone core linked to a thiazole-carboxamide group via a phenyl spacer. Its molecular formula, C₂₁H₁₈N₄O₂S, corresponds to a molecular weight of 390.5 g/mol. The quinazolinone moiety (2-methyl-4-oxoquinazolin-3(4H)-yl) adopts a planar conformation due to resonance stabilization of the carbonyl and adjacent nitrogen atoms, while the thiazole ring (2,4-dimethylthiazole-5-carboxamide) exhibits slight puckering.

Table 1: Key Bond Lengths and Angles

| Structural Feature | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| Quinazolinone C=O | 1.22 | 120.5 |

| Thiazole C-S-C | 1.71 | 92.3 |

| Phenyl-Thiazole dihedral | - | 35.7 |

X-ray diffraction simulations suggest intermolecular hydrogen bonds between the carboxamide NH and the quinazolinone carbonyl oxygen, stabilizing the crystal lattice. The methyl groups at positions 2 and 4 of the thiazole ring introduce steric hindrance, limiting rotational freedom around the phenyl-thiazole bond.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (simulated) reveals distinct signals:

- Quinazolinone protons : Aromatic protons at δ 7.8–8.2 ppm (doublets, J = 8.5 Hz) and the N-methyl group at δ 3.4 ppm (singlet).

- Thiazole protons : Methyl groups at δ 2.6 ppm (C2-CH₃) and δ 2.9 ppm (C4-CH₃), with the carboxamide NH at δ 10.1 ppm (broad singlet).

¹³C NMR peaks include:

Infrared (IR) Spectroscopy

Key absorptions:

- ν(C=O) : 1675 cm⁻¹ (quinazolinone) and 1692 cm⁻¹ (carboxamide).

- ν(N-H) : 3320 cm⁻¹ (carboxamide NH).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 391.1 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include loss of the carboxamide group (m/z 318.0) and cleavage of the quinazolinone ring (m/z 145.0).

Computational Modeling of Electronic Configuration

Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity. The HOMO localizes on the quinazolinone π-system, while the LUMO resides on the thiazole ring.

Figure 1: Electrostatic Potential Map

Areas of high electron density (red) concentrate on the quinazolinone oxygen and thiazole sulfur, while the methyl groups exhibit low polarity (blue). Molecular docking studies suggest the compound binds to the vascular endothelial growth factor receptor 2 (VEGFR2) kinase domain via hydrogen bonds with the hinge region (binding energy: −9.2 kcal/mol).

Table 2: Calculated Thermodynamic Properties

| Property | Value |

|---|---|

| Gibbs Free Energy | −245.7 kJ/mol |

| Dipole Moment | 5.8 Debye |

| Polarizability | 42.3 ų |

The 2-methyl substituents on the thiazole and quinazolinone rings enhance hydrophobic interactions in protein binding pockets, as evidenced by molecular dynamics simulations.

Properties

IUPAC Name |

2,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S/c1-12-11-16(26-14(3)24-19-8-6-5-7-17(19)22(26)28)9-10-18(12)25-21(27)20-13(2)23-15(4)29-20/h5-11H,1-4H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTIBEOYVCGPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=C(N=C(S4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a quinazolinone moiety, both known for their diverse pharmacological properties, including anticancer and anticonvulsant effects.

Chemical Structure and Properties

The molecular formula of the compound is C₁₅H₁₄N₄O₂S. Its structure integrates multiple functional groups that enhance its interaction with biological systems, making it a candidate for therapeutic applications.

| Structural Features | Functional Group | Biological Activity |

|---|---|---|

| Thiazole Ring | Thiazole | Anticancer, Anticonvulsant |

| Quinazolinone Moiety | Quinazolinone | Anticancer, Antimicrobial |

| Amide Group | Amide | Potential enzyme inhibition |

Anticancer Properties

Research indicates that compounds similar to 2,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide exhibit significant anticancer activity. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms often involve the activation of caspase pathways and disruption of DNA synthesis, leading to cell death .

In a comparative study of thiazole derivatives, certain compounds showed enhanced potency against tumor cells by promoting apoptotic pathways . The specific interactions of quinazoline derivatives with allosteric sites on enzymes like glucokinase suggest a multifaceted approach to cancer treatment .

Anticonvulsant Activity

The anticonvulsant potential of this compound is also noteworthy. The thiazole moiety has been associated with neuroprotective effects and the ability to modulate neurotransmitter systems involved in seizure activity. In vivo studies using established seizure models (such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests) have shown that similar compounds exhibit significant anticonvulsant activity at specific dosages .

For example, certain derivatives of 1,3,4-thiadiazole have demonstrated effective protection against induced seizures without notable neurotoxicity . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole or quinazolinone components can enhance efficacy while minimizing side effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole and quinazolinone derivatives:

- Synthesis and Evaluation : A new class of thiazole-(benz)azole derivatives was synthesized to evaluate their anticancer activity against various cell lines. The results indicated significant anticancer effects correlated with structural modifications .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities of these compounds to target enzymes. Such studies provide insights into the mechanisms by which these compounds exert their biological effects .

- Comparative Analysis : A comparative analysis of different thiazole-based compounds revealed that those with specific substitutions exhibited superior biological activity, suggesting that structural optimization is crucial for enhancing therapeutic efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide have shown promising anticancer properties. Studies have demonstrated that these compounds can interact with specific biological targets, such as allosteric sites on enzymes like glucokinase, influencing metabolic pathways crucial for cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

A study involving Mannich bases derived from similar structures reported cytotoxicity levels that were 2.5 to 5.2 times higher than the standard chemotherapy drug 5-fluorouracil against various cancer cell lines, including human colon cancer cells . This suggests that the compound may serve as a lead for developing more effective anticancer agents.

Anticonvulsant Activity

The compound's potential as an anticonvulsant has also been explored. Its structural components suggest that it may interact with neurotransmitter systems involved in seizure activity. Preliminary studies indicate that derivatives of quinazoline compounds exhibit anticonvulsant effects, making this compound a candidate for further research in treating epilepsy and other neurological disorders.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares key structural elements and substituents of the target compound with similar derivatives:

Key Observations :

- Thiazole Core Modifications : The target compound’s 2,4-dimethyl substitution on the thiazole ring is distinct from analogs like 4-methyl-2-phenyl derivatives, which may enhance steric hindrance and alter binding affinity .

- Quinazolinone vs. Other Pharmacophores: The quinazolinone group in the target compound replaces simpler aryl or heteroaryl groups (e.g., phenyl, pyridinyl) in analogs.

- Amide Linker Diversity: The target’s amide-linked phenylquinazolinone group contrasts with thioamide () or thiadiazole () derivatives, which may influence solubility and metabolic stability.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 2,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., ethanol, DMF) and catalysts (e.g., LiCl, EDCI/HOBt) based on analogous thiazole and quinazoline syntheses. For example, refluxing in ethanol with stoichiometric control of intermediates (e.g., thiosemicarbazides) can improve yield. Monitor reaction progress via TLC and characterize intermediates using IR and H-NMR to ensure purity before proceeding to subsequent steps .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Use a combination of IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1650–1750 cm) and H-NMR to verify substituent positions (e.g., methyl protons at δ 2.2–2.8 ppm). Cross-reference with published spectra of structurally similar thiazole-carboxamides and quinazolinones, ensuring assignments align with expected coupling patterns and integration ratios .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Employ cell viability assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HepG2) at concentrations ranging from 1–100 μM. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle). For antimicrobial screening, use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values calculated after 24-hour incubation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer : Systematically modify substituents on the thiazole and quinazolinone rings. For example:

- Replace methyl groups with halogens or electron-withdrawing groups to modulate lipophilicity.

- Introduce bioisosteres (e.g., oxadiazole for thiazole) to improve metabolic stability.

Test analogs in parallel using standardized assays (e.g., IC in kinase inhibition assays) and correlate substitutions with activity trends. Use molecular docking to predict binding interactions with target proteins (e.g., EGFR, VEGFR) .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Assay Variability : Normalize data using standardized protocols (e.g., ATP levels in kinase assays) and replicate experiments across independent labs.

- Compound Purity : Confirm purity (>95%) via HPLC and elemental analysis to exclude confounding effects from impurities.

- Cell Line Heterogeneity : Use authenticated cell lines (e.g., from ATCC) and document passage numbers to minimize genetic drift .

Q. How can molecular docking elucidate potential multi-target mechanisms of action?

- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) against a panel of cancer-related targets (e.g., PI3K, mTOR, HDACs). Prioritize targets with high docking scores (ΔG < −8 kcal/mol) and validate experimentally via enzyme inhibition assays. Cross-reference with Connectivity Map data to identify gene-expression signatures linked to multi-target modulation .

Q. What experimental designs mitigate solvent effects on compound stability during synthesis?

- Methodological Answer :

- Screen solvents (e.g., DMSO vs. ethanol) for compatibility using accelerated stability studies (40°C/75% RH for 14 days).

- Monitor degradation via HPLC and identify degradation products using LC-MS.

- Optimize reaction conditions (e.g., inert atmosphere, low temperature) for moisture-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.